Lateritin

Description

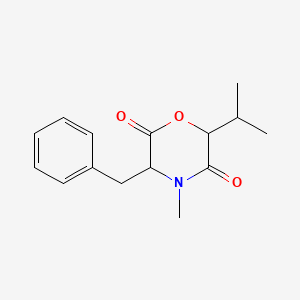

isolated from the mycelial cake of Gibberella lateritium; structure in first source; bassiatin is the (3S,6R) isome

Properties

IUPAC Name |

3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBTBNVNCFOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984071 | |

| Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65454-13-9 | |

| Record name | Lateritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065454139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-methyl-6-(propan-2-yl)morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Laterocidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laterocidine is a unique cyclic lipodepsipeptide antibiotic with potent activity against a range of problematic multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacterales.[1][2][3] As a member of the cationic nonribosomal peptides, laterocidine presents a promising scaffold for the development of new anti-infective agents in an era of growing antibiotic resistance.[2][4] This technical guide provides a comprehensive overview of the current understanding of laterocidine's mechanism of action, with a focus on its molecular interactions, quantitative activity, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: A Multi-faceted Assault on the Gram-Negative Outer Membrane

The primary target of laterocidine is the outer membrane of Gram-negative bacteria, with a specific and crucial interaction with lipopolysaccharide (LPS).[1][5] The mechanism is not a simple lytic process but a more complex interplay that involves conformational changes in the peptide, membrane destabilization, and the induction of oxidative stress.[1]

1. Initial Electrostatic Interaction and Binding to LPS:

Laterocidine's journey to its target begins with an initial electrostatic attraction between the positively charged ornithine residues of the peptide and the negatively charged phosphate groups of lipid A, the innermost component of LPS.[1][6] This interaction is fundamental to its activity.

2. Conformational Change upon Binding:

Solution-state Nuclear Magnetic Resonance (NMR) studies have revealed that laterocidine is largely unstructured and flexible in an aqueous environment. However, upon binding to LPS micelles, it undergoes a significant conformational change, adopting a more compact and folded structure.[1] This induced fit is critical for its subsequent disruptive actions.

3. Disruption of the Outer Membrane:

Following binding to LPS, laterocidine disrupts the integrity of the outer membrane. This is achieved through a combination of factors:

-

Displacement of Divalent Cations: Like other cationic antimicrobial peptides, laterocidine likely displaces the Mg²⁺ and Ca²⁺ ions that bridge and stabilize the LPS molecules, leading to localized disorganization of the outer leaflet.

-

Hydrophobic Interactions: The N-terminal lipid tail of laterocidine plays a crucial role in inserting into the hydrophobic regions of the outer membrane, further destabilizing its structure.[1][7]

4. Inner Membrane Depolarization and Permeabilization:

Once the outer membrane is breached, laterocidine can access the inner membrane. At sufficient concentrations, it causes a loss of membrane potential and increases the permeability of the inner membrane.[1] This leads to the leakage of cellular contents and ultimately, cell death.

5. Induction of Oxidative Stress:

Interestingly, laterocidine's mechanism is not solely dependent on direct membrane lysis. Studies have shown that it can induce the production of reactive oxygen species (ROS), leading to oxidative stress within the bacterial cell.[1] This suggests a multi-pronged attack that overwhelms the bacterium's defense mechanisms.

Quantitative Data

The antimicrobial activity of laterocidine has been quantified against a panel of Gram-negative pathogens. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MICs) of Native Laterocidine [1][2]

| Bacterial Species | Strain Type | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | MDR & Susceptible | 4–8 |

| Acinetobacter baumannii | MDR & Susceptible | 2–4 |

| Klebsiella pneumoniae | MDR & Susceptible | 1–4 |

| Enterobacter cloacae | Susceptible | 1–2 |

Table 2: Time-Kill Kinetics of Laterocidine against P. aeruginosa PAO1 [1]

| Concentration (x MIC) | Time (h) | Log10 CFU/mL Reduction |

| 1 | 1 | ~0.5 |

| 4 | 1 | ~1.5 |

| 8 | 1 | >3 (bactericidal) |

| 8 | 24 | Eradication |

Experimental Protocols

The elucidation of laterocidine's mechanism of action has been made possible through a variety of sophisticated experimental techniques.

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Protocol: MICs are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, a twofold serial dilution of laterocidine is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8]

2. Time-Kill Kinetic Assay:

-

Protocol: Bacterial cultures are grown to the early logarithmic phase and then diluted in CAMHB. Laterocidine is added at various multiples of its MIC (e.g., 1x, 4x, 8x MIC). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are taken, serially diluted in saline, and plated on nutrient agar plates. The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the viable bacterial count (CFU/mL).[4]

3. Membrane Permeabilization and Potential Assays (Flow Cytometry):

-

Protocol: Bacterial cells are exposed to laterocidine at different concentrations (e.g., 1x and 8x MIC) for a defined period (e.g., 1 hour). The cells are then stained with fluorescent dyes:

-

Propidium Iodide (PI): A nuclear stain that can only enter cells with compromised membranes. An increase in PI fluorescence indicates membrane permeabilization.

-

Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC₄(3)): A voltage-sensitive dye that enters depolarized cells. An increase in DiBAC fluorescence indicates a loss of membrane potential.

-

CellROX Green: A fluorogenic probe that measures oxidative stress. An increase in its fluorescence indicates the presence of reactive oxygen species. The fluorescence of the stained cells is then analyzed using a flow cytometer.[1]

-

4. NMR Spectroscopy of Laterocidine-LPS Interaction:

-

Protocol: Two-dimensional ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) and other NMR experiments are performed on laterocidine in an aqueous buffer (e.g., acetate buffer, pH 4.5). The experiments are then repeated in the presence of E. coli LPS micelles. Changes in the NMR spectra, such as line broadening and the appearance of new NOEs, indicate binding and provide information about the conformation of the peptide when bound to LPS.[1][9]

Visualizations

Figure 1. Proposed mechanism of action of laterocidine against Gram-negative bacteria.

Figure 2. Experimental workflow for investigating laterocidine's mechanism of action.

References

- 1. Exploring Structure–Activity Relationships and Modes of Action of Laterocidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring Structure-Activity Relationships and Modes of Action of Laterocidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic studies with the brevicidine and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00143H [pubs.rsc.org]

- 6. Linearization of the Brevicidine and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Probing the Functional Interaction Interface of Lipopolysaccharide and Antimicrobial Peptides: A Solution-State NMR Perspective | Springer Nature Experiments [experiments.springernature.com]

Lateritin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lateritin is a fungal metabolite isolated from Gibberella lateritium with significant biological activity as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. The mechanism of action through the inhibition of the ACAT signaling pathway is also described. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione, is a diketopiperazine derivative. The molecule possesses a morpholine-2,5-dione core with benzyl, methyl, and isopropyl substituents. The stereochemistry of the naturally occurring isomer has been identified as (3S,6R)-Lateritin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is an off-white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1].

Table 1: Physicochemical and Chromatographic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₃ | |

| Molecular Weight | 261.32 g/mol | |

| Exact Mass | 261.13649347 Da | |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in ethanol, DMSO | [1] |

| XLogP3 | 2.8 | |

| TLC Rf Value | 0.61 (n-hexane:acetone, 1:1) | |

| HPLC Retention Time | 17.5 minutes | |

| Purity (commercial) | ≥97% (HPLC) | [1] |

| Storage Stability | Stable for at least 2 years at -20°C | [1] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. While the complete, detailed NMR data table from the original isolation paper is not publicly available in its entirety, partial data indicates the presence of a phenyl group with signals for five methine carbons at δC 126.74, 128.51, and 128.88 ppm, and one quaternary carbon at δC 136.65 ppm. A comprehensive analysis of ¹H, ¹³C, COSY, HMQC, and HMBC spectra would be required for full assignment.

The exact mass of this compound has been determined by high-resolution mass spectrometry. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses of the benzyl and isopropyl groups. The molecular ion peak [M]⁺ would be observed at m/z 261.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cellular cholesterol homeostasis.

ACAT Inhibition

This compound has been shown to inhibit rat liver ACAT activity with an IC₅₀ value of 5.7 µM[2]. The inhibition is reported to be time-dependent and irreversible[2]. ACAT is responsible for the esterification of free cholesterol to cholesteryl esters for storage in lipid droplets. By inhibiting this enzyme, this compound can modulate cellular cholesterol levels.

Signaling Pathway

ACAT is an integral membrane protein located in the endoplasmic reticulum. It plays a key role in the pathophysiology of several diseases, including atherosclerosis and Alzheimer's disease, by contributing to foam cell formation and amyloid-beta generation, respectively. The inhibition of ACAT by this compound disrupts this process.

References

An In-depth Technical Guide to the Lateritin Biosynthesis Pathway in Fungi

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lateritin, a secondary metabolite produced by the fungus Gibberella lateritium (teleomorph of Fusarium lateritium), has garnered interest due to its potent inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol esterification, making it a potential therapeutic target for managing hypercholesterolemia and atherosclerosis. Despite its discovery in 1993, the biosynthetic pathway of this compound remains unelucidated. This technical guide provides a comprehensive overview of the current knowledge on this compound, proposes a hypothetical biosynthetic pathway based on its chemical structure and established principles of fungal secondary metabolism, and outlines detailed experimental protocols for its elucidation. This document is intended to serve as a foundational resource for researchers aiming to unravel the genetic and enzymatic basis of this compound production, which could pave the way for its biotechnological production and the generation of novel analogs with improved therapeutic properties.

Introduction to this compound

This compound was first isolated from the mycelial cake of Gibberella lateritium IFO 7188.[1] Its chemical structure was identified through spectroscopic analyses as 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione.[1] The producing organism, Gibberella lateritium, is the sexual stage (teleomorph) of Fusarium lateritium. The Fusarium lateritium species complex comprises a diverse group of fungi found in various environments.[2][3][4] While the secondary metabolism of many Fusarium species is well-studied, particularly concerning mycotoxins and other bioactive compounds, the metabolic pathways within the F. lateritium species complex remain largely unexplored.[2][5][6]

This compound exhibits significant biological activity as an inhibitor of rat liver ACAT, with a 50% inhibition concentration (IC₅₀) of 5.7 µM.[1] The inhibition is time-dependent and irreversible, highlighting its potential as a lead compound for drug development.[1]

Hypothetical Biosynthesis Pathway of this compound

To date, the gene cluster and enzymes responsible for this compound biosynthesis have not been identified. Based on the chemical structure of this compound, a plausible biosynthetic pathway can be hypothesized, likely involving a non-ribosomal peptide synthetase (NRPS) and subsequent modifying enzymes.

The structure of this compound suggests it is derived from the amino acids L-phenylalanine and L-valine. The N-methyl group is likely introduced by an S-adenosylmethionine (SAM)-dependent methyltransferase. The formation of the 1,4-perhydrooxazine-2,5-dione ring is a key step that likely involves hydroxylation and subsequent cyclization.

The proposed hypothetical pathway is as follows:

-

Activation and Thiolation of Precursors: An NRPS enzyme with at least two modules would activate L-phenylalanine and L-valine via its adenylation (A) domains and tether them to the corresponding thiolation (T) or peptidyl carrier protein (PCP) domains as thioesters.

-

Peptide Bond Formation: A condensation (C) domain would catalyze the formation of a peptide bond between the activated L-phenylalanine and L-valine to form a dipeptidyl-S-PCP intermediate.

-

N-Methylation: An integrated N-methyltransferase (MT) domain would methylate the amino group of the phenylalanine residue using SAM as the methyl donor.

-

Hydroxylation: A tailoring enzyme, likely a cytochrome P450 monooxygenase or an α-ketoglutarate-dependent dioxygenase, would hydroxylate the β-carbon of the valine residue.

-

Cyclization and Release: The final steps would involve the cyclization of the modified dipeptide and its release from the NRPS. This is likely catalyzed by a thioesterase (TE) or a reductase-release (R) domain, which would facilitate the formation of the ether linkage in the perhydrooxazine ring.

References

- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Known from trees and the tropics: new insights into the Fusarium lateritium species complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studiesinmycology.org [studiesinmycology.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Lateritin for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount for its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of lateritin, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the established principles and detailed experimental protocols necessary to determine these crucial parameters. By following these methodologies, researchers can generate the data required to advance their work with this promising therapeutic agent.

Understanding this compound: A Brief Overview

This compound is a fungal metabolite isolated from Gibberella lateritium with the chemical structure 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione[1]. Its primary known biological activity is the time-dependent and irreversible inhibition of rat liver ACAT, with a 50% inhibitory concentration (IC₅₀) of 5.7 µM[1]. As an ACAT inhibitor, this compound holds potential for the development of therapeutics targeting conditions associated with cholesterol ester accumulation.

Solubility of this compound: A Predictive and Experimental Approach

The solubility of a compound is a critical factor influencing its absorption, distribution, and formulation. While specific solubility data for this compound is scarce, its diketomorpholine structure suggests it is a relatively non-polar molecule. Therefore, it is expected to exhibit limited solubility in aqueous solutions and higher solubility in organic solvents.

A systematic approach to determining the solubility of this compound involves both predictive analysis based on its structure and empirical testing.

Predicted Solubility Profile

Based on general principles of peptide and small molecule solubility, the following characteristics can be anticipated for this compound:

-

Aqueous Solubility: Likely to be low due to the hydrophobic nature of the benzyl and isopropyl groups. The amide and ether linkages may contribute some polarity, but overall aqueous solubility is expected to be limited.

-

pH-Dependent Solubility: The this compound structure does not contain readily ionizable groups, suggesting that its solubility is unlikely to be significantly affected by pH changes within the physiological range.

-

Organic Solvent Solubility: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in some alcohols like methanol and ethanol.

Experimental Determination of this compound Solubility

To obtain quantitative data, a systematic solubility assessment should be performed.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile (ACN) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| 10% Acetic Acid | 25 | Data to be determined | Data to be determined | HPLC-UV |

Detailed Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials:

-

This compound (lyophilized powder)

-

Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, acetonitrile)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Calibrated analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a microcentrifuge tube.

-

Add a known volume of the desired solvent.

-

Tightly cap the tube to prevent solvent evaporation.

-

-

Equilibration:

-

Incubate the tubes at a constant temperature (e.g., 25 °C) in a thermomixer or incubator shaker for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Stability of this compound: Assessing Degradation in Different Environments

The stability of a compound under various conditions is crucial for determining its shelf-life, storage requirements, and suitability for in vivo applications. Factors that can affect the stability of this compound include solvent, pH, temperature, and light.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential chemical instabilities could include:

-

Hydrolysis: The amide bonds in the diketomorpholine ring could be susceptible to hydrolysis, especially at extreme pH values.

-

Oxidation: Although less likely given the structure, oxidative degradation could occur under certain conditions.

-

Solvolysis: In reactive solvents, the solvent molecules themselves could react with this compound.

Experimental Assessment of this compound Stability

A comprehensive stability study involves incubating this compound solutions under various conditions and monitoring its concentration over time.

Table 2: Stability of this compound in Different Solvents and Conditions

| Solvent | pH | Temperature (°C) | Storage Duration | Initial Concentration (mg/mL) | Remaining this compound (%) | Degradation Products Identified |

| PBS | 7.4 | 4 | 0, 24, 48, 72 h | To be determined | Data to be determined | Data to be determined |

| PBS | 7.4 | 25 | 0, 24, 48, 72 h | To be determined | Data to be determined | Data to be determined |

| PBS | 7.4 | 37 | 0, 24, 48, 72 h | To be determined | Data to be determined | Data to be determined |

| 0.1 M HCl | 1.0 | 37 | 0, 2, 4, 8 h | To be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH | 13.0 | 37 | 0, 2, 4, 8 h | To be determined | Data to be determined | Data to be determined |

| 50% Acetonitrile/Water | Neutral | 25 | 0, 1, 7, 14 days | To be determined | Data to be determined | Data to be determined |

Detailed Experimental Protocol for Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in solution using HPLC-UV.

Materials:

-

This compound stock solution of known concentration

-

Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

-

Organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile)

-

Temperature-controlled incubators or water baths

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

LC-MS system for identification of degradation products (optional)

Procedure:

-

Preparation of Test Solutions:

-

Prepare solutions of this compound at a known concentration in the desired solvents and buffers.

-

-

Incubation:

-

Aliquot the solutions into separate vials for each time point to avoid repeated sampling from the same vial.

-

Incubate the vials under the desired temperature and light conditions (e.g., 4°C, 25°C, 37°C; protected from light or exposed to a specific light source).

-

-

Sample Collection and Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

If necessary, quench the degradation reaction (e.g., by adding a strong acid or organic solvent and freezing).

-

Analyze the samples by HPLC-UV to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each condition.

-

Determine the degradation rate and half-life (t₁/₂) of this compound under each condition.

-

-

Identification of Degradation Products (Optional):

-

Analyze the samples using LC-MS to identify the mass of any major degradation products, which can help in elucidating the degradation pathway.

-

Visualizing this compound's Mechanism of Action

This compound's known mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). The following diagram illustrates the general workflow for assessing this compound's solubility and stability.

Caption: Experimental workflow for determining the solubility and stability of this compound.

The following diagram illustrates the simplified signaling pathway of ACAT and the inhibitory action of this compound.

Caption: this compound inhibits the ACAT enzyme, blocking cholesteryl ester formation.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Although specific experimental data on this compound is limited, the provided protocols for solubility determination and stability assessment offer a clear path for researchers to generate this critical information. The understanding of these fundamental properties is a prerequisite for the successful development of this compound as a therapeutic agent, enabling informed decisions on formulation, dosage, and administration routes. By diligently applying these methodologies, the scientific community can unlock the full potential of this promising ACAT inhibitor.

References

In-Depth Technical Guide to the Therapeutic Potential of Lateritin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lateritin, a secondary metabolite produced by the fungus Gibberella lateritium, presents a compelling profile as a potential therapeutic agent with a range of biological activities. Primarily identified as a potent, irreversible inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), this compound has also demonstrated promising anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its known mechanism of action. The multifaceted activities of this compound suggest its potential as a lead compound for the development of novel therapies for hypercholesterolemia, cancer, and infectious diseases.

Core Therapeutic Target: Acyl-CoA:Cholesterol Acyltransferase (ACAT)

The principal and most well-characterized therapeutic target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme crucial for the esterification of cholesterol to form cholesteryl esters.

Mechanism of Action: ACAT Inhibition

This compound acts as a potent, time-dependent, and irreversible inhibitor of ACAT.[1] By blocking the activity of this enzyme, this compound prevents the accumulation of cholesteryl esters within cells. This mechanism is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters in macrophages within arterial walls is a key step in the formation of foam cells and the development of atherosclerotic plaques.

Data Presentation: ACAT Inhibition

| Parameter | Value | Source Organism for ACAT | Reference |

| IC50 | 5.7 µM | Rat Liver | [1] |

Signaling Pathway of ACAT Inhibition

The inhibition of ACAT by this compound directly impacts cellular cholesterol homeostasis. By preventing the conversion of free cholesterol to its storage form, this compound can modulate the levels of intracellular free cholesterol, which in turn can influence various cellular signaling pathways.

Potential Anticancer Activity

Preliminary studies have indicated that this compound possesses anticancer properties, demonstrating growth inhibitory effects against a variety of human cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines

Postulated Anticancer Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by triggering apoptotic pathways. It is hypothesized that this compound may induce apoptosis in cancer cells, a mechanism that requires further experimental validation.

Disruption of the normal cell cycle is a hallmark of cancer. Therapeutic agents that can arrest the cell cycle at specific checkpoints prevent cancer cells from proliferating. This compound may exert its anticancer effects by inducing cell cycle arrest, another area ripe for further research.

Potential Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity against Gram-positive bacteria and the pathogenic yeast Candida albicans.

Spectrum of Activity

The specific strains of Gram-positive bacteria and the extent of its activity against various fungal species are not yet fully documented in publicly available literature. However, the initial findings suggest that this compound could be a valuable scaffold for the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity (Qualitative)

| Organism Type | Reported Activity | Reference |

| Gram-positive bacteria | Inhibitory | Commercial Data |

| Candida albicans | Inhibitory | Commercial Data |

Putative Antimicrobial Mechanism

The precise mechanism of this compound's antimicrobial action is currently unknown. Potential mechanisms could involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. Further studies are necessary to elucidate the molecular basis of its antimicrobial effects.

Experimental Protocols

Determination of ACAT Inhibition

A common method to determine ACAT inhibition involves a cell-based assay using a fluorescently labeled cholesterol analog or a radiometric assay with radiolabeled oleate.

Protocol Outline: Radiometric ACAT Inhibition Assay

-

Cell Culture and Lysate Preparation: Culture a suitable cell line (e.g., macrophages) and prepare microsomal fractions.

-

Reaction Mixture: Prepare a reaction mixture containing microsomal protein, bovine serum albumin, and unlabeled cholesterol.

-

Incubation with this compound: Add varying concentrations of this compound to the reaction mixture and incubate.

-

Enzymatic Reaction: Initiate the ACAT reaction by adding [14C]oleoyl-CoA and incubate.

-

Lipid Extraction: Stop the reaction and extract the lipids.

-

Analysis: Separate the cholesteryl esters by thin-layer chromatography (TLC) and quantify the radioactivity to determine the extent of inhibition.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol Outline: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol Outline: Broth Microdilution Assay

-

Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

This compound is a promising natural product with a clearly defined primary target, ACAT, and tantalizing, albeit less defined, anticancer and antimicrobial activities. The future of this compound research should focus on several key areas:

-

Elucidation of Anticancer Mechanisms: Detailed studies are required to identify the specific molecular targets and signaling pathways involved in this compound's cytotoxicity against cancer cells. Investigating its effects on apoptosis and the cell cycle in a panel of cancer cell lines is a critical next step.

-

Quantitative Antimicrobial Studies: Determining the MIC values of this compound against a broad range of clinically relevant Gram-positive bacteria and fungal pathogens is essential to define its antimicrobial spectrum and potency.

-

Mechanism of Antimicrobial Action: Research into how this compound kills or inhibits the growth of microorganisms will be crucial for its potential development as an anti-infective agent.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for its various potential therapeutic applications.

References

An In-depth Technical Guide to Lateritin and its Analogs: A Review for Researchers and Drug Development Professionals

A comprehensive overview of the fungal metabolite lateritin, its primary biological activity as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and the potential for the development of novel therapeutic agents.

Introduction

This compound is a naturally occurring compound isolated from the fungus Gibberella lateritium.[1] It has garnered significant interest within the scientific community for its potent and specific biological activity. This technical guide provides a detailed review of this compound, its known analogs, mechanism of action, and the experimental methodologies employed in its study. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding for future research and therapeutic applications.

Core Compound Profile: this compound

This compound is chemically identified as 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione. Its primary and most well-documented biological function is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉NO₃ | PubChem |

| Molecular Weight | 261.32 g/mol | PubChem |

| IUPAC Name | 3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione | PubChem |

| CAS Number | 65454-13-9 | PubChem |

| Bioactivity | ACAT Inhibitor | [1] |

| IC₅₀ (rat liver microsomes) | 5.7 µM | [1] |

| Inhibition Type | Time-dependent, Irreversible | [1] |

Mechanism of Action: ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to cellular cholesterol homeostasis. In mammals, two isozymes of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[2]

By inhibiting ACAT, this compound prevents the esterification of cholesterol. This leads to an increase in the intracellular pool of free cholesterol. The inhibition of ACAT has been explored as a therapeutic strategy for several conditions, most notably atherosclerosis.[2] The accumulation of cholesteryl esters within macrophages in the arterial wall is a key step in the formation of foam cells, a hallmark of atherosclerotic plaques.[2][3] ACAT inhibition is thought to prevent this foam cell formation.[2]

The consequences of ACAT inhibition can be complex. While it can reduce the progression of atherosclerotic lesions, complete inhibition can also lead to an accumulation of free cholesterol, which can be toxic to cells and may induce apoptosis.[3][4]

Downstream Signaling and Effects of ACAT Inhibition

The inhibition of ACAT by compounds like this compound can have several downstream effects on cellular processes:

-

Reduced Cholesteryl Ester Stores: The most direct consequence is a decrease in the formation and storage of cholesteryl esters in lipid droplets.[2]

-

Impact on Lipoprotein Assembly: ACAT2 plays a role in the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL), in the liver. Inhibition of ACAT2 can therefore reduce the secretion of these lipoproteins.[2]

-

Modulation of Cholesterol Efflux: The increase in free cholesterol resulting from ACAT inhibition can influence cholesterol efflux from cells, a key process in reverse cholesterol transport.

The following diagram illustrates the central role of ACAT in cholesterol metabolism and the point of intervention for this compound.

This compound Analogs and Structure-Activity Relationship (SAR)

Currently, there is a notable lack of publicly available research specifically detailing the synthesis and biological evaluation of a wide range of this compound analogs. While the core structure of this compound presents opportunities for chemical modification to explore structure-activity relationships (SAR), this area remains largely unexplored in the scientific literature.

General SAR studies on other classes of ACAT inhibitors have shown that modifications to various parts of the molecule can significantly impact potency and selectivity for ACAT1 versus ACAT2. For this compound, potential modifications could include:

-

Substitution on the benzyl ring: Introducing electron-donating or electron-withdrawing groups could modulate binding affinity.

-

Variation of the N-methyl group: Altering the alkyl substituent on the nitrogen atom could influence steric and electronic properties.

-

Modification of the isopropyl group: Changes to the size and lipophilicity of this group could affect interactions with the enzyme's active site.

Further research into the synthesis of this compound analogs is crucial for developing more potent and selective ACAT inhibitors and for understanding the key structural features required for its biological activity.

Experimental Protocols

Isolation and Purification of this compound from Gibberella lateritium

The following is a generalized protocol based on the original isolation of this compound.[1]

1. Fungal Culture and Mycelial Cake Collection:

-

Gibberella lateritium IFO 7188 is cultured in a suitable liquid medium.

-

The mycelial cake is harvested by filtration.

2. Solvent Extraction:

-

The collected mycelial cake is extracted with an organic solvent (e.g., methanol or ethyl acetate).

-

The solvent is evaporated under reduced pressure to yield a crude extract.

3. Silica Gel Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Reverse Phase High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are pooled and further purified by reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

The following diagram outlines the general workflow for the isolation and purification of this compound.

References

- 1. This compound, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies on Lateritin's Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzyme inhibition properties of Lateritin, a novel acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The information presented herein is compiled from published research to facilitate further investigation and drug development efforts targeting cholesterol metabolism.

Quantitative Inhibition Data

This compound has been identified as a potent inhibitor of ACAT, an enzyme crucial for cholesterol esterification. The inhibitory activity of this compound against rat liver ACAT is summarized below.

| Compound | Target Enzyme | Source Organism | IC50 Value | Inhibition Type |

| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | Rat (Liver Microsomes) | 5.7 µM | Time-dependent, Irreversible |

Table 1: Inhibitory Activity of this compound against ACAT. [1]

Mechanism of Action: Irreversible Inhibition

This compound exhibits a time-dependent and irreversible inhibition of ACAT.[1] This suggests that this compound likely forms a stable, covalent bond with the enzyme, rendering it permanently inactive. The proposed mechanism involves the inhibitor binding to the enzyme, followed by a chemical reaction that modifies a critical amino acid residue in the active site.

Caption: Proposed mechanism of irreversible inhibition of ACAT by this compound.

Experimental Protocols

The following section details a representative protocol for an in vitro ACAT inhibition assay, based on methodologies described for this compound.[1]

Preparation of Rat Liver Microsomes

-

Homogenization: Homogenize fresh rat liver in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes to remove cell debris and mitochondria.

-

Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomes.

-

Resuspension: Discard the supernatant and resuspend the microsomal pellet in the desired buffer to a specific protein concentration.

ACAT Inhibition Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Rat liver microsomes

-

Bovine serum albumin (BSA) to bind free fatty acids

-

A buffer solution (e.g., potassium phosphate buffer)

-

-

Pre-incubation with Inhibitor: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Incubate for a specific period to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, acyl-CoA (e.g., [1-14C]oleoyl-CoA), and cholesterol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a mixture of isopropanol and heptane.

-

Extraction of Lipids: Vortex the mixture and add heptane and water to separate the phases. The upper heptane layer will contain the cholesteryl esters.

-

Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, evaporate the solvent, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition by comparing the radioactivity in the samples with and without the inhibitor. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for ACAT Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the in vitro inhibition of ACAT by this compound.

Caption: Workflow for determining the in vitro inhibition of ACAT by this compound.

Conclusion and Future Directions

The available in vitro data strongly indicate that this compound is a potent, irreversible inhibitor of ACAT. This positions this compound as a promising lead compound for the development of therapeutics targeting hypercholesterolemia and related cardiovascular diseases. Further research is warranted to elucidate the precise molecular interactions between this compound and ACAT, to evaluate its specificity against other enzymes, and to assess its efficacy and safety in preclinical in vivo models. The detailed protocols and workflow provided in this guide offer a foundational framework for these future investigations.

References

Methodological & Application

Protocol for Lateritin Extraction and Purification: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and proposed protocols for the extraction and purification of Lateritin, a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT).

This compound, identified as 4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione, was first isolated from the mycelial cake of the fungus Gibberella lateritium IFO 7188.[1] Its potential as an ACAT inhibitor makes it a compound of significant interest for research into atherosclerosis and other conditions related to cholesterol ester accumulation.

I. Production of this compound

This compound is produced by the fermentation of Gibberella lateritium. While the detailed fermentation protocol from the original discovery is not publicly available, a general approach based on fungal fermentation for secondary metabolite production can be outlined.

1. Culture and Fermentation of Gibberella lateritium

A standardized protocol for the cultivation of Gibberella lateritium IFO 7188 is crucial for consistent this compound production.

Materials:

-

Gibberella lateritium IFO 7188 culture

-

Potato Dextrose Agar (PDA) for initial culture propagation

-

A suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom-defined medium)

-

Shaker incubator

Protocol:

-

Strain Activation: Revive the Gibberella lateritium IFO 7188 from a cryopreserved stock onto Potato Dextrose Agar (PDA) plates. Incubate at a controlled temperature (typically 25-28°C) until sufficient mycelial growth is observed.

-

Seed Culture: Inoculate a sterile liquid seed medium with a small piece of the mycelial mat from the PDA plate. Incubate in a shaker incubator at an appropriate speed and temperature for 2-3 days to generate a dense seed culture.

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture. The fermentation is typically carried out for several days. Factors such as pH, temperature, aeration, and agitation should be optimized to maximize this compound yield.

II. Extraction and Purification of this compound

The purification of this compound from the fungal culture involves a multi-step process, beginning with the separation of the mycelial mass, followed by extraction and chromatographic purification.[1]

Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

1. Step-by-Step Protocols

a) Solvent Extraction of Mycelial Cake

This initial step aims to extract this compound from the fungal biomass.

Materials:

-

Harvested mycelial cake

-

Organic solvent (e.g., acetone, ethyl acetate, or methanol)

-

Large glass beakers or flasks

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

Separate the mycelial cake from the fermentation broth by filtration or centrifugation.

-

Suspend the mycelial cake in a suitable organic solvent. The choice of solvent should be based on the polarity of this compound.

-

Stir the suspension for several hours at room temperature to allow for the extraction of the compound.

-

Filter the mixture to separate the mycelial debris from the solvent extract.

-

Repeat the extraction process with the mycelial residue to ensure complete recovery.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

b) Silica Gel Column Chromatography

This step serves as the primary purification of the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol)

-

Fraction collector or test tubes

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Elute the column with a gradient of increasing solvent polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

-

Collect fractions of the eluate.

-

Monitor the fractions for the presence of this compound using a suitable analytical technique, such as thin-layer chromatography (TLC) coupled with a bioassay for ACAT inhibition.

-

Pool the fractions containing the active compound.

c) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to obtain highly pure this compound.

Materials:

-

Partially purified this compound fraction from silica gel chromatography

-

HPLC system with a UV detector

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile and water, often with a modifier like trifluoroacetic acid - TFA)

Protocol:

-

Dissolve the active fraction in a suitable solvent compatible with the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Set up the HPLC system with a reverse-phase column and equilibrate it with the initial mobile phase conditions.

-

Inject the sample and run a gradient elution, for example, from a lower to a higher concentration of acetonitrile in water.

-

Monitor the elution profile at a suitable wavelength (to be determined based on the UV-Vis spectrum of this compound).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected peak by re-injecting it into the HPLC system under the same or different conditions.

-

Remove the solvent from the purified fraction, for example, by lyophilization, to obtain pure this compound.

III. Quantitative Data

At present, specific quantitative data regarding the yield and purity of this compound at each stage of the extraction and purification process are not available in the public domain. Researchers should meticulously record the mass of the product at each step to calculate the percentage yield and assess purity using analytical techniques like HPLC and mass spectrometry. This data can be compiled into a table for process optimization and reporting.

Table 1: Example of Data Collection for this compound Purification

| Purification Step | Starting Material (g) | Product Mass (g) | Step Yield (%) | Overall Yield (%) | Purity (%) |

| Solvent Extraction | (Mass of Mycelia) | (Mass of Crude) | - | - | (Estimate) |

| Silica Gel Column | (Mass of Crude) | (Mass of Fraction) | - | - | (Estimate) |

| RP-HPLC | (Mass of Fraction) | (Mass of Pure) | - | - | >95% |

IV. Conclusion

The protocol outlined above provides a comprehensive framework for the extraction and purification of this compound from Gibberella lateritium. The successful isolation of this promising ACAT inhibitor relies on the careful execution of each step, from fermentation to the final HPLC purification. It is recommended that researchers optimize the specific conditions, such as solvent systems and chromatographic parameters, to achieve the best possible yield and purity. The development of a robust and reproducible protocol is essential for advancing the study of this compound and its potential therapeutic applications.

References

Application Notes and Protocols: Lateritin Dosage for In Vivo Animal Studies

A comprehensive review of existing literature reveals a significant gap in the in vivo characterization of Lateritin. To date, no publicly available scientific studies have reported the administration of this compound to animal models. Consequently, there is no established dosage, pharmacokinetic data, or toxicological profile for this compound in a living organism.

The primary and sole peer-reviewed publication identified describes the isolation and in vitro activity of this compound as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) in rat liver microsomes.[1] This foundational study establishes the biochemical activity of this compound but does not extend to cellular or animal models, which is a critical next step in preclinical drug development.

This document outlines the necessary experimental protocols required to establish a safe and effective in vivo dosage regimen for this compound, based on standard preclinical research practices.

Table 1: Proposed In Vivo Studies for this compound Characterization

| Parameter | Experimental Goal | Animal Model | Route of Administration | Key Endpoints |

| Maximum Tolerated Dose (MTD) | To determine the highest dose that does not cause unacceptable toxicity. | Mice or Rats | Oral (gavage), Intravenous | Clinical signs of toxicity, body weight changes, mortality. |

| Acute Toxicity (LD50) | To determine the single dose that is lethal to 50% of the test animals. | Mice or Rats | Oral (gavage), Intravenous | Mortality over a 14-day observation period. |

| Pharmacokinetics (PK) | To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. | Mice or Rats | Oral (gavage), Intravenous | Plasma concentration over time, half-life, bioavailability, Cmax, Tmax. |

| Preliminary Efficacy | To assess the potential therapeutic effect of this compound in a relevant disease model. | Disease-specific model (e.g., hyperlipidemia model) | To be determined based on PK data | Disease-specific biomarkers, histological analysis. |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in rodents.

Materials:

-

This compound (purity >95%)

-

Vehicle for administration (e.g., saline, corn oil)

-

Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old

-

Standard laboratory animal housing and diet

-

Analytical balance, vortex mixer, gavage needles, syringes

Procedure:

-

Dose Formulation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

-

Dose Escalation:

-

Begin with a low starting dose (e.g., 10 mg/kg) administered to a small group of animals (n=3 per sex).

-

Administer the dose via the chosen route (e.g., oral gavage).

-

Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) continuously for the first 4 hours and then daily for 14 days.

-

Record body weight daily.

-

If no significant toxicity is observed, escalate the dose in a subsequent group of animals (e.g., 30 mg/kg, 100 mg/kg) following a predefined dose escalation scheme.

-

The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no mortality or severe clinical signs of toxicity occur.

-

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound following a single administration.

Materials:

-

This compound

-

Vehicle

-

Cannulated mice or rats to facilitate serial blood sampling

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dose Administration: Administer a single dose of this compound (a dose below the MTD) to a group of cannulated animals (n=3-5 per group) via the intended clinical route (e.g., oral) and intravenous (for bioavailability determination).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizations

Experimental Workflow for In Vivo Characterization of this compound

Caption: A stepwise workflow for the initial in vivo characterization of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Given that this compound is an ACAT inhibitor, a potential signaling pathway it might influence is related to cholesterol metabolism and foam cell formation, which is central to atherosclerosis.

Caption: Hypothetical inhibition of ACAT by this compound to reduce foam cell formation.

References

Application Notes and Protocols for the Quantification of Lateritin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lateritin is a fungal secondary metabolite produced by Gibberella lateritium. It has been identified as a potent, time-dependent, and irreversible inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism[1]. This inhibitory action makes this compound a compound of interest for research in cardiovascular diseases and other conditions related to cholesterol esterification.

These application notes provide detailed protocols for the quantification of this compound in various samples, primarily focusing on fermentation broths and mycelial extracts. The methodologies are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), adapted from similar mycotoxin and cyclic dipeptide analyses.

Quantitative Data Summary

While specific quantitative data for this compound concentrations in various samples are not widely published, the following table provides the known inhibitory concentration and a hypothetical data set for illustrative purposes.

Table 1: Inhibitory Concentration and Hypothetical Quantitative Data for this compound

| Parameter | Value | Sample Matrix | Analytical Method | Reference/Note |

| IC50 (ACAT inhibition) | 5.7 µM | Rat Liver Microsomes | N/A | [1] |

| Hypothetical Data | ||||

| Concentration | 15.2 µg/mL | G. lateritium Fermentation Broth (7 days) | HPLC-UV | Example Data |

| Concentration | 8.9 µg/mL | G. lateritium Fermentation Broth (14 days) | HPLC-UV | Example Data |

| Concentration | 45.8 µg/g | G. lateritium Mycelial Extract (7 days) | LC-MS/MS | Example Data |

| Concentration | 28.3 µg/g | G. lateritium Mycelial Extract (14 days) | LC-MS/MS | Example Data |

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from both the fermentation broth and the mycelia of Gibberella lateritium.

Materials:

-

Gibberella lateritium culture

-

Ethyl acetate

-

Methanol

-

Water (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus with 0.45 µm filters

-

Freeze-dryer (optional)

Protocol for Fermentation Broth:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

To the cell-free broth, add an equal volume of ethyl acetate.

-

Mix vigorously for 15 minutes using a shaker.

-

Separate the organic (ethyl acetate) layer from the aqueous layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

Reconstitute the extract in a known volume of methanol for analysis.

Protocol for Mycelia:

-

Wash the harvested mycelia with distilled water to remove residual media.

-

Freeze-dry the mycelia to a constant weight (optional, but recommended for consistency).

-

Grind the dried mycelia into a fine powder.

-

Extract the mycelial powder with methanol (e.g., 10 mL of methanol per 1 g of dried mycelia) by sonication or shaking for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction of the mycelial pellet twice more with methanol.

-

Pool the methanolic extracts and evaporate to dryness.

-

Reconstitute the extract in a known volume of methanol for analysis.

Workflow for this compound extraction from fungal culture.

Analytical Method: HPLC-UV for Quantification

This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method optimization will be required.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program (Example):

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: A UV scan of a purified this compound standard should be performed to determine the optimal wavelength for detection. Start with a broad spectrum (e.g., 200-400 nm) and then select the wavelength of maximum absorbance.

Calibration:

-

Prepare a stock solution of purified this compound standard in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Inject each standard and construct a calibration curve by plotting peak area against concentration.

-

The linearity of the method should be established with a correlation coefficient (R²) > 0.99.

Analytical Method: LC-MS/MS for Sensitive Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is based on methods for similar cyclic dipeptides[2].

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

LC Conditions:

-

Use a C18 column as described for the HPLC method.

-

The mobile phase and gradient can be similar to the HPLC method, but with LC-MS grade solvents.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS Parameters:

-

The precursor ion ([M+H]⁺) for this compound (C₁₇H₂₂N₂O₃, MW: 318.37) should be determined by direct infusion of a standard. The expected m/z would be approximately 319.4.

-

The fragment ions for Multiple Reaction Monitoring (MRM) need to be optimized by performing a product ion scan on the precursor ion.

-

-

MRM Transitions (Hypothetical):

-

Transition 1 (for quantification): e.g., 319.4 -> 150.2

-

Transition 2 (for confirmation): e.g., 319.4 -> 91.1

-

-

Other MS parameters (e.g., cone voltage, collision energy) must be optimized for each transition to maximize signal intensity.

Quantification:

-

Quantification is performed using the area of the peak from the primary MRM transition and comparing it to a calibration curve generated from a this compound standard.

General workflow for LC-MS/MS analysis of this compound.

Signaling Pathway: Inhibition of ACAT

This compound inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol to form cholesteryl esters. This process is central to cellular cholesterol homeostasis. There are two isoforms of this enzyme, ACAT1 and ACAT2, with different tissue distributions and roles[3].

-

ACAT1 is found in various tissues and is involved in storing cholesterol in intracellular lipid droplets.

-

ACAT2 is primarily located in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.

By inhibiting ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can have several downstream effects, including the activation of pathways for cholesterol efflux to reduce cellular cholesterol levels.

Inhibition of the cholesterol esterification pathway by this compound.

References

Lateritin: A Potent Tool for Elucidating Cholesterol Metabolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lateritin is a fungal metabolite isolated from Gibberella lateritium that has been identified as a potent, irreversible inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. This process is central to maintaining cellular cholesterol homeostasis, and its dysregulation is implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers. The specific and irreversible nature of its inhibitory action makes this compound a valuable tool for investigating the intricate pathways of cholesterol metabolism, including uptake, trafficking, and efflux. These application notes provide detailed protocols and guidelines for utilizing this compound in laboratory settings to dissect the roles of ACAT and cholesterol esterification in cellular and disease models.

Mechanism of Action

This compound exerts its effects by inhibiting the activity of ACAT, also known as sterol O-acyltransferase (SOAT). There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. This compound has been shown to inhibit rat liver ACAT activity, which is predominantly ACAT2. By blocking ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can, in turn, trigger various cellular responses, including the downregulation of cholesterol synthesis and uptake, and the upregulation of cholesterol efflux pathways.

Quantitative Data

The following table summarizes the key quantitative data available for this compound's inhibitory activity.

| Parameter | Value | Species/System | Reference |

| IC50 (ACAT) | 5.7 µM | Rat Liver Microsomes | [1] |

Applications in Cholesterol Metabolism Research

This compound's ability to specifically inhibit ACAT makes it a versatile tool for a range of applications in cholesterol metabolism research:

-

Studying the Role of Cholesterol Esterification: By treating cells with this compound, researchers can investigate the consequences of blocking cholesterol esterification on various cellular processes, such as lipid droplet formation, membrane composition, and cell signaling.

-

Investigating Reverse Cholesterol Transport: Inhibition of ACAT by this compound can increase the pool of free cholesterol available for efflux. This makes it a useful tool for studying the pathways of reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

-

Elucidating Mechanisms of Foam Cell Formation: The accumulation of cholesteryl esters in macrophages, leading to the formation of "foam cells," is a hallmark of atherosclerosis. This compound can be used in macrophage cell culture models to prevent this process and study the downstream consequences.

-

Exploring Therapeutic Strategies: As dysregulation of cholesterol esterification is linked to several diseases, this compound can be used as a pharmacological tool to explore the potential of ACAT inhibition as a therapeutic strategy.

Experimental Protocols

Here we provide detailed protocols for key experiments using this compound to study cholesterol metabolism.

Protocol 1: In Vitro ACAT Inhibition Assay

This protocol is adapted from established ACAT inhibition assays and can be used to determine the IC50 of this compound in a specific cell or tissue lysate.

Materials:

-

This compound

-

Cell or tissue homogenate (e.g., liver microsomes)

-

[14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

Potassium phosphate buffer (pH 7.4)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare reaction mixtures containing the cell/tissue homogenate, potassium phosphate buffer, and BSA.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding a solution of isopropanol/heptane.

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid).

-

Visualize the cholesteryl ester bands (e.g., using iodine vapor or autoradiography).

-

Scrape the cholesteryl ester bands into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-